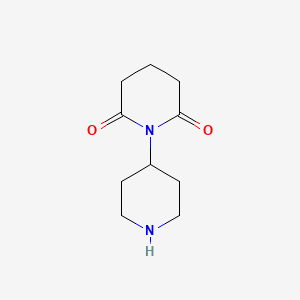

1-(Piperidin-4-yl)piperidine-2,6-dione

Descripción

1-(Piperidin-4-yl)piperidine-2,6-dione is a bicyclic glutarimide derivative characterized by two fused piperidine rings: one ring substituted at the 4-position with a piperidinyl group and the other bearing 2,6-dione functional groups. This scaffold is structurally related to immunomodulatory drugs like lenalidomide and pomalidomide, which share the piperidine-2,6-dione core but differ in substituents.

Propiedades

IUPAC Name |

1-piperidin-4-ylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-2-1-3-10(14)12(9)8-4-6-11-7-5-8/h8,11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPIOPFLRYDFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperidine-2,6-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Bioactivity: Trifluoromethyl and morpholinomethyl groups improve target specificity (e.g., CRBN binding in PROTACs) .

- Analytical Complexity : Bulky substituents (e.g., cyclohexyl-hydroxyethyl) necessitate advanced techniques like HPLC for precise quantification, whereas simpler analogs (e.g., 4-chlorophenyl) are amenable to FTIR/NMR .

Pharmacological Profiles

- Immunomodulation: Compounds with isoindolinone extensions (e.g., 3-(4-amino-isoindolin-2-yl) derivatives) exhibit potent anti-inflammatory and antiproliferative effects via TNF-α/IL-6 suppression .

- Antitumor Activity : Aryl-substituted analogs (e.g., 1-(3-chlorophenyl)-4-(4-methylphenyl)) show cytotoxicity in screening assays, likely due to intercalation or kinase inhibition .

- PROTAC Applications : Trifluoromethyl and polyethylene glycol (PEG) linkers in lenalidomide derivatives enhance proteasome-mediated degradation of oncoproteins .

Métodos De Preparación

Steps:

Johnson–Claisen Rearrangement :

- Baylis–Hillman alcohols (e.g., 3-hydroxy-2-methylenealkanenitriles) are treated with triethyl orthoacetate and propanoic acid at elevated temperatures (146°C) to induce rearrangement.

- Excess orthoester and propanoic acid are removed under reduced pressure.

-

- The rearranged product undergoes selective hydrolysis of the cyano group using anhydrous FeCl₃ in acetic acid at reflux temperature for approximately 10 hours.

-

- Cyclization occurs during the hydrolysis step, yielding piperidine-2,6-dione derivatives in high yields (64–86%).

Key Findings:

- This one-pot procedure offers operational simplicity and high selectivity for (E)-3-arylidene or alkylidene-piperidine-2,6-diones.

Direct Synthesis Using Pyridylacetonitrile

An alternative preparation method involves the reaction of pyridylacetonitrile with halogenated compounds under basic conditions:

Steps:

-

- Pyridylacetonitrile is reacted with Hal-(CH₁)n in the presence of an organic or inorganic base to form intermediate compounds.

Substitution with α-unsaturated nitrile :

- The intermediate undergoes substitution to yield the desired product.

Reaction Conditions:

- The reaction is conducted in inert solvents such as tetrahydrofuran.

- Quaternary ammonium hydroxides (e.g., benzyltrimethyl ammonium hydroxide) are used as catalysts.

- Temperature ranges between 0°C and 30°C.

Improved One-Pot Protocol

Recent advancements have optimized the synthesis process by combining rearrangement, hydrolysis, cyclization, and isomerization into a single operational step:

Procedure:

- Baylis–Hillman alcohols are treated with sulfuric acid followed by sodium bicarbonate in aqueous methanol.

- This method simplifies the preparation and improves yields compared to traditional multi-step processes.

Comparative Data Table

Q & A

Basic: What synthetic methodologies are commonly used to synthesize 1-(Piperidin-4-yl)piperidine-2,6-dione and its derivatives?

The synthesis often involves Lossen-type reactions or multistep cyclization strategies . For example:

- A one-pot procedure using primary alcohols and triethylamine yields N-protected derivatives via nucleophilic substitution and ring closure .

- Substituent introduction (e.g., fluorophenyl groups) employs electrophilic aromatic substitution or cross-coupling reactions under palladium catalysis, with yields optimized via temperature control (60–100°C) and polar aprotic solvents (DMF, DMSO) .

- Spectral validation (e.g., IR, NMR) ensures product integrity, as demonstrated in the synthesis of 1-(3-nitrophenyl)piperidine-2,6-dione .

Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Key methods include:

- FT-IR : Identifies carbonyl stretches (1633–1570 cm⁻¹) and aromatic C-H vibrations .

- NMR : ¹H NMR distinguishes piperidine ring protons (δ 2.48–4.04 ppm) and substituent-specific signals (e.g., nitro groups at δ 6.95–6.98) .

- GC-MS : Confirms molecular weight (e.g., M⁺ at m/z 234) and fragmentation patterns .

- Elemental analysis : Validates purity (e.g., C: 61.68%, N: 6.15%) .

Advanced: How can researchers investigate the mechanism of action in cytokine-related diseases?

- In vitro assays : Measure inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages .

- Computational docking : Model interactions with cytokine receptors (e.g., TNF-α binding pockets) using software like AutoDock Vina .

- Kinetic studies : Assess enzyme inhibition (e.g., COX-2) via fluorometric assays to quantify IC₅₀ values .

Advanced: What strategies optimize substituents on the piperidine ring for enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position to improve binding affinity to inflammatory targets .

- Comparative analysis : Evaluate bromine vs. methyl substitutions on benzodiazepine-piperidine hybrids for CNS activity .

- Crystallography : Resolve 3D conformations (e.g., using X-ray diffraction) to guide steric modifications .

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

- Dose-response validation : Replicate studies across cell lines (e.g., THP-1 macrophages vs. S. aureus cultures) to identify context-dependent effects .

- Metabolite profiling : Use LC-MS to detect degradation products that may alter activity .

- Species-specific assays : Test cross-reactivity in murine vs. human models to clarify translational relevance .

Advanced: How to design experiments for SAR studies of novel derivatives?

- Scaffold diversification : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 3-nitrophenyl) .

- High-throughput screening : Use 96-well plates to assess cytotoxicity (MTT assay) and target inhibition (ELISA) .

- Statistical modeling : Apply multivariate regression to correlate substituent properties (Hammett constants) with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address formulation challenges for in vivo studies?

- Solubility enhancement : Use β-cyclodextrin complexes or PEG-based vehicles to improve aqueous stability .

- Hydrate formation : Characterize crystalline forms (e.g., via DSC) to select thermodynamically stable polymorphs .

- Bioavailability testing : Conduct pharmacokinetic studies in rodents to optimize dosing regimens .

Advanced: How to navigate existing patents when developing novel derivatives?

- Patent mining : Review claims in patents like EP 1169101 (Celgene) for overlapping therapeutic targets (e.g., lupus) .

- Freedom-to-operate analysis : Modify core structures (e.g., replacing morpholine with piperazine) to avoid infringement .

Basic: How to assess the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.